molecular formula C15H16N4O4S B2602175 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034455-87-1

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2602175
CAS RN: 2034455-87-1
M. Wt: 348.38
InChI Key: OGQPEVGPRVABBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound does not possess any chiral centres and no geometric isomerism is possible . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.

Scientific Research Applications

Synthesis and Characterization

  • Novel heterocyclic compounds including benzodifuran and thiazolopyrimidines, derived from visnaginone and khellinone, have been synthesized. These compounds, including variations of the specified chemical, exhibit potential as cyclooxygenase-1/2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitubercular Activity

  • Analog compounds, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamides, exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, related to the specified chemical, show potential for development into antibacterial agents (Palkar et al., 2017).

Antioxidant Properties

  • A study involving the synthesis and antioxidant testing of new N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed these compounds, similar to the specified chemical, to have moderate to significant radical scavenging activity. This indicates their potential as antioxidants (Ahmad et al., 2012).

Potential in Drug Discovery

  • The discovery of dehydroabietic acid derivatives, including N-(5-dehydroabietyl-1,3,4-thiadiazole)-yl-pyridine-2-carboxamide, which is structurally similar to the specified chemical, shows interaction with DNA and protein like bovine serum albumin (BSA). These compounds exhibited selective cytotoxicity and potential as anticancer agents, indicating their significance in drug discovery (Li et al., 2020).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-17-8-4-5-11(15(17)21)14(20)16-10-6-7-12-13(9-10)19(3)24(22,23)18(12)2/h4-9H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPEVGPRVABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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